3-(3-Fluorophenyl)pyridine-2-methanol

Protease-Activated Receptor 2 (PAR2) Calcium Flux Assay Antagonist Potency

For medicinal chemistry teams developing PAR2-targeted therapies, sourcing a validated, isomerically pure starting scaffold is critical. 3-(3-Fluorophenyl)pyridine-2-methanol (CAS 1227600-96-5) directly addresses this need as a confirmed PAR2 inhibitor (IC50 = 4500 nM). The meta-fluoro substitution on the phenyl ring is essential for target engagement; substituting positional isomers leads to unpredictable potency and selectivity changes. This compound serves as a privileged, commercially available building block for SAR campaigns and HIF-1α inhibitor discovery. • Validated PAR2 activity with defined IC50 for immediate SAR expansion. • Meta-fluoro substitution provides distinct electronic and lipophilic profile (XLogP3 = 1.7, TPSA = 33.1 Ų) for CNS drug discovery. • Reliable supply with consistent quality specifications to ensure batch-to-batch reproducibility.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
CAS No. 1227600-96-5
Cat. No. B1412630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)pyridine-2-methanol
CAS1227600-96-5
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=C(N=CC=C2)CO
InChIInChI=1S/C12H10FNO/c13-10-4-1-3-9(7-10)11-5-2-6-14-12(11)8-15/h1-7,15H,8H2
InChIKeyWLKFEQMKTUUICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)pyridine-2-methanol Compound Profile


3-(3-Fluorophenyl)pyridine-2-methanol (CAS 1227600-96-5) is a fluorinated pyridine derivative with the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol [1]. Its structure features a pyridine ring substituted at the 3-position with a 3-fluorophenyl group, and a hydroxymethyl (-CH2OH) group at the 2-position of the pyridine ring [1]. The compound is characterized by a computed XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 33.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. It is available from commercial suppliers with a typical purity specification of 95% .

Why 3-(3-Fluorophenyl)pyridine-2-methanol Cannot Be Substituted by Analogs


The (3-fluorophenyl)(pyridin-2-yl)methanol scaffold is subject to strict structure-activity relationships (SAR) where minor structural changes can lead to significant changes in biological activity and selectivity. In studies of related compounds, the meta-fluoro substitution on the phenyl ring (as found in 3-(3-fluorophenyl)pyridine-2-methanol) has been shown to impart distinct electronic and steric properties compared to ortho- and para-fluoro isomers, which directly influences receptor binding and downstream efficacy [1]. Specifically, the meta-fluoro group alters the compound's hydrogen bonding capacity and dipole moment, which are critical for target engagement. Therefore, substituting 3-(3-fluorophenyl)pyridine-2-methanol with a positional isomer or a non-fluorinated analog is not a scientifically sound approach, as even subtle modifications to the substitution pattern can lead to unpredictable changes in potency, selectivity, and physicochemical properties.

3-(3-Fluorophenyl)pyridine-2-methanol: Quantitative Differentiators


PAR2 Antagonist Potency vs. Close Analog

In a direct head-to-head comparison within the same assay, 3-(3-fluorophenyl)pyridine-2-methanol demonstrated an IC50 of 4500 nM as an antagonist of PAR2 in human PC3 cells [1]. This contrasts with a structurally similar analog, (3-chlorophenyl)(pyridin-2-yl)methanol, which showed no detectable activity at the highest tested concentration, highlighting a critical role for the fluorine atom in modulating PAR2 engagement [1].

Protease-Activated Receptor 2 (PAR2) Calcium Flux Assay Antagonist Potency

Lipophilicity: Meta- vs. Para-Fluoro Substitution

The computed partition coefficient (XLogP3-AA) for 3-(3-fluorophenyl)pyridine-2-methanol is 1.7 [1]. While direct experimental logP data for the para-fluoro isomer (3-(4-fluorophenyl)pyridine-2-methanol) was not available in the searched literature, class-level inference from studies on similar fluorinated pyridines indicates that the meta-fluoro substitution confers a different dipole moment and a slightly higher lipophilicity compared to the para-fluoro isomer [2]. This difference arises from the varying electronic effects of the fluorine atom in different positions on the phenyl ring.

Lipophilicity XLogP3 Physicochemical Property

Nucleophilic Substitution Reactivity: Meta-Fluoro Advantage

In studies of nucleophilic aromatic substitution on fluorinated pyridines, the activating influence of a fluorine substituent for nucleophilic attack is in the order: meta > ortho > para [1]. This means that the 3-(3-fluorophenyl)pyridine-2-methanol, with its meta-fluoro substitution on the pendant phenyl ring, is more susceptible to further derivatization at positions activated by the fluorine atom compared to its para-fluoro analog. This increased reactivity can be advantageous for synthetic elaboration.

Nucleophilic Substitution Reactivity Chemical Stability

Applications of 3-(3-Fluorophenyl)pyridine-2-methanol


Lead Optimization for PAR2 Antagonists

As demonstrated by its IC50 of 4500 nM against PAR2 [1], 3-(3-fluorophenyl)pyridine-2-methanol serves as a validated starting point for medicinal chemistry campaigns targeting PAR2-related pathologies. The compound's specific meta-fluoro substitution is critical for activity, making it a privileged scaffold for further structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Synthetic Intermediate for HIF Pathway Modulators

Research on ring-truncated deguelin derivatives has established that the meta-fluorophenyl-pyridine scaffold is a viable core for developing HIF-1α inhibitors [2]. 3-(3-Fluorophenyl)pyridine-2-methanol can be used as a key building block to synthesize novel analogs, leveraging the established SAR that favors meta-fluoro substitution for optimal activity in this series [2].

Physicochemical Property Optimization via Isomeric Substitution

With a computed logP of 1.7 and a TPSA of 33.1 Ų [3], this compound's physicochemical profile is well-suited for central nervous system (CNS) drug discovery. The meta-fluoro substitution provides a distinct lipophilicity and electronic profile compared to other isomers [4], allowing medicinal chemists to fine-tune properties like permeability and metabolic stability when using it as a core template.

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